The compound is classified under heterocyclic compounds with a specific focus on those containing oxygen in their rings. It is often studied for its potential pharmacological applications due to its structural properties that may interact with biological targets. The synthesis and study of such compounds are documented in various patents and scientific literature, indicating ongoing research in medicinal chemistry and drug development .
The synthesis of 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can be approached through several methods. One common synthetic route involves the use of starting materials that can undergo cyclization reactions to form the benzoxepine core.
Key Synthesis Methods:
Parameters such as temperature, solvent choice, and reaction time are critical in optimizing yields and purity during synthesis.
The molecular structure of 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one features a bicyclic system with distinct functional groups that affect its reactivity and interaction with biological systems.
Structural Features:
Data from X-ray crystallography or NMR spectroscopy can provide insights into the precise conformation and spatial arrangement of these atoms.
6,8-Difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one can participate in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts.
The mechanism of action for 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is primarily studied in pharmacological contexts. While specific mechanisms may vary depending on the target receptor or enzyme:
In vitro studies often employ binding assays to elucidate these mechanisms quantitatively.
Understanding the physical and chemical properties of 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one is crucial for predicting its behavior in various environments:
Key Properties:
These properties influence formulation strategies for pharmaceutical applications.
The applications of 6,8-difluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-one span various fields:
Research continues into optimizing its synthesis and exploring new applications based on its unique chemical structure.
Regioselective fluorination of benzoxepin scaffolds requires precise control to position fluorine atoms at C6 and C8, which profoundly influences electronic properties and bioactivity. Late-stage electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) enables direct C–H functionalization at electron-rich positions adjacent to alkoxy or amino groups. For example, lithiation at C8 of 2,3,4,5-tetrahydro-1-benzoxepin-5-one with n-butyllithium (–78°C, THF), followed by NFSI quenching, achieves >90% regioselectivity for the 8-fluoro intermediate. Subsequent ortho-directed fluorination via palladium(II)/copper(II) catalysis installs the C6 fluorine [5] [10].
Metal-free approaches utilize HF·pyridine for epoxide ring-opening, yielding anti-Markovnikov fluorohydrins. Styrene-derived epoxides treated with HF·pyridine (7 equiv, CH₂Cl₂, 0°C) afford 1-fluoro-2-arylethanols with 75–85% yield and >10:1 regioselectivity. This method is adaptable to benzoxepin precursors but requires stabilization of benzylic carbocations to prevent racemization [10].
Table 1: Regioselective Fluorination Methods for Benzoxepin Intermediates
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Directed ortho-lithiation | n-BuLi, THF, –78°C; NFSI | C8 > C6 | 70–85 |
Pd/Cu Catalysis | Pd(OAc)₂ (5 mol%), CuF₂, NFSI, DMA, 100°C | C6 (ortho to ketone) | 65–75 |
Epoxide Ring-Opening | HF·pyridine, CH₂Cl₂, 0°C | Anti-Markovnikov | 75–85 |
Difluoro-substitution patterns significantly alter molecular dipole moments (Δμ = 1.2–1.8 D) and lipophilicity (Δlog P = 0.5–0.7), enhancing blood-brain barrier permeability in CNS-active derivatives. Computational analyses indicate fluorine’s ortho-directing effects arise from σ-hole interactions with metal catalysts, facilitating C6-selective activation [5] [9].
Ring-closing metathesis (RCM) dominates benzoxepinone synthesis due to its functional group tolerance and stereocontrol. Diene precursors (e.g., o-allyloxy-β-allyl styrenes) undergo cyclization via Grubbs II catalyst (Hoveyda-Grubbs complex, 2–5 mol%) in dichloroethane (80°C, 6 h), yielding 2,3,4,5-tetrahydro-1-benzoxepin-5-ones with >95% E-selectivity and 80–92% yields. Microwave acceleration (150°C, 15 min) reduces ruthenium residue to <50 ppm [2] [7].
Alternative cyclization routes include Friedel-Crafts acylation, where γ-arylbutyryl chlorides undergo AlCl₃-mediated intramolecular cyclization (CH₂Cl₂, 0°C to rt). Electron-rich arenes (e.g., 3,5-dimethoxyphenyl) facilitate C2-regioselective ring closure but require stoichiometric Lewis acids, generating halogen waste. RCM remains superior for substrates bearing acid-sensitive groups [1] [7].
Table 2: Ring-Closure Methods for Benzoxepin-5-one Synthesis
Method | Catalyst/Reagent | Conditions | Yield (%) |
---|---|---|---|
RCM | Hoveyda-Grubbs II (2 mol%) | DCE, 80°C, 6 h | 80–92 |
Microwave-RCM | Grubbs II (3 mol%) | MW, 150°C, 15 min | 85–90 |
Friedel-Crafts | AlCl₃ (1.2 equiv) | CH₂Cl₂, 0°C to rt | 70–78 |
Key RCM parameters include diene tether length (n = 2 for 7-membered rings) and olefin steric bulk. Geminal disubstituted dienes exhibit sluggish cyclization (40–50% conversion), whereas terminal dienes cyclize efficiently. Post-RCM hydrogenation (Pd/C, H₂) saturates olefins without affecting ketones, enabling access to 2,3,4,5-tetrahydro scaffolds [2].
Solvent-free strategies eliminate purification burdens and enhance atom economy for benzoxepinones. Mechanochemical ball-milling (stainless steel jar, 30 Hz, 2 h) facilitates RCM of dienes with Grubbs II catalyst (5 mol%), achieving 88% yield without solvent—comparable to solution-phase reactions. Catalyst loadings reduce to 1.5 mol% under milling due to improved reagent contact [3] [8].
Thermal methods employ neat melt reactions (140–160°C) for Friedel-Crafts cyclizations. o-Allyloxy phenylpropionic acids cyclize via in situ anhydride formation (Ac₂O catalyst), yielding benzoxepinones in 75–82% yield after 1 h. Microwave dielectric heating (200°C, 10 min) accelerates this process, reducing side products from ketone decarbonylation [3] [8].
Table 3: Solvent-Free Techniques for Benzoxepinone Synthesis
Technique | Reaction Type | Conditions | Yield (%) | E-Factor |
---|---|---|---|---|
Ball-milling RCM | Ring-closing metathesis | 30 Hz, 2 h, 5 mol% catalyst | 85–88 | 3.2 |
Neat Melt Cyclization | Friedel-Crafts | 150°C, 1 h, Ac₂O catalyst | 75–82 | 4.1 |
Microwave Cyclization | Intramolecular acylation | MW, 200°C, 10 min | 80–86 | 3.8 |
Green metrics reveal solvent-free optimizations reduce E-factors (kg waste/kg product) from 12.5 (solution RCM) to 3.2–4.1. Continuous flow configurations further enhance sustainability by integrating solvent-free ring closure with in-line fluorine gas (F₂/N₂) fluorination, minimizing intermediate handling [8].
Post-cyclization functionalization installs diverse pharmacophores onto the difluorobenzoxepinone core. Defluorinative cross-coupling leverages C6–F bond activation via nickel catalysis. Treatment of 6,8-difluoro derivatives with arylzinc reagents and [NiCl₂(dppf)] (dppf = 1,1′-bis(diphenylphosphino)ferrocene; 3 mol%) in tetrahydrofuran (60°C, 12 h) achieves selective C8 arylation (75–88% yield), retaining the C6 fluorine for hydrogen-bonding interactions [6] [9].
Difluoromethyl anion chemistry enables side-chain elongation. Flow microreactors generate transient difluoromethyl anions (from trifluoromethyl precursors) via potassium naphthalenide reduction (–78°C, 0.3 s residence time). Subsequent electrophilic trapping with aldehydes delivers 5-(1-hydroxy-2,2-difluoroethyl) benzoxepins with 70–85% efficiency, avoiding anion decomposition [9].
(3+2) Cycloadditions with difluoromethyl nitrile oxide (in situ from CF₂HCH₂NHOH/NaOCl) yield spiro-isoxazolines at the ketone carbonyl. These intermediates undergo ring-opening to α,α-difluoro-β-amino alcohols (HCl/MeOH), expanding access to fluorinated amino acid derivatives [4].
Table 4: Post-Functionalization Methods for Difluoro-Benzoxepinones
Reaction | Reagents/Catalysts | Products | Yield (%) |
---|---|---|---|
Defluorinative Arylation | ArZnBr, [NiCl₂(dppf)] (3 mol%) | 8-Aryl-6-fluorobenzoxepinones | 75–88 |
Difluoromethyl Anion Trapping | KNp, flow reactor, RCHO | 5-(1-Hydroxy-2,2-difluoroethyl) derivatives | 70–85 |
(3+2) Cycloaddition | CF₂HCH₂NHOH, NaOCl, rt | Spiro-isoxazolines | 65–78 |
Late-stage diversification is exemplified by converting benzoxepinone ketones to fluorinated oximes (NH₂OH·HCl, pyridine) or enol triflates (Comins’ reagent), enabling Suzuki couplings for biaryl-based ERα degraders in breast cancer therapeutics [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9